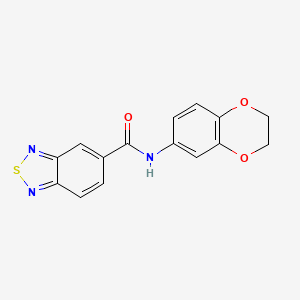![molecular formula C24H26N2O4 B11485415 diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11485415.png)
diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE is a complex organic compound that belongs to the class of indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:
Step 1: Formation of the indole core through Fischer indole synthesis.
Step 2: Functionalization of the indole core with phenyl and methyl groups.
Step 3: Coupling of the functionalized indole with a butenedioate ester under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE
- 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE
Uniqueness
Compared to other similar compounds, 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE may exhibit unique properties due to its specific functional groups and molecular structure
Eigenschaften
Molekularformel |
C24H26N2O4 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
diethyl (E)-2-[(1,6-dimethyl-2-phenylindol-5-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C24H26N2O4/c1-5-29-23(27)15-20(24(28)30-6-2)25-19-13-18-14-22(17-10-8-7-9-11-17)26(4)21(18)12-16(19)3/h7-15,25H,5-6H2,1-4H3/b20-15+ |
InChI-Schlüssel |
YRJQYPAUKOKAQG-HMMYKYKNSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
Kanonische SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11485332.png)
![Methyl 4-[(3-chloro-4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11485334.png)
![N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485341.png)
![Ethyl 2'-amino-3'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11485345.png)

![6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11485352.png)
![Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate](/img/structure/B11485355.png)
![5-methyl-1-[3-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B11485356.png)
![2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B11485360.png)
![3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11485366.png)

![2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B11485380.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide](/img/structure/B11485403.png)
![N-[(5-bromofuran-2-yl)methyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B11485422.png)
